ethyl 6-methyl-2-{[({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, oxadiazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesisThe final steps involve the functionalization of the compound with ethyl and methyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound is unique due to its combination of pyrazole, oxadiazole, and benzothiophene moieties.
Similar Compounds: Other compounds with similar structures include those with pyrazole or oxadiazole rings, such as 1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL derivatives and 1,3,4-OXADIAZOL-2-YL derivatives.
Uniqueness
The uniqueness of ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its multi-functional structure, which allows for a wide range of chemical modifications and applications. Its combination of different heterocyclic rings provides unique reactivity and potential biological activities .
Properties
Molecular Formula |
C22H27N5O4S2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[[2-[[5-[1-(3-methylpyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H27N5O4S2/c1-5-30-21(29)18-15-7-6-12(2)10-16(15)33-20(18)23-17(28)11-32-22-25-24-19(31-22)14(4)27-9-8-13(3)26-27/h8-9,12,14H,5-7,10-11H2,1-4H3,(H,23,28) |
InChI Key |
ICZPDURWDMKKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C(O3)C(C)N4C=CC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.